1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
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Overview
Description
“1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” is a chemical compound with the molecular formula C19H21BCl2O3 . It has a molecular weight of 379.1 g/mol . The compound is also known by several synonyms, including “2- (4- ( (3,4-Dichlorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and “2- [4- [ (3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” among others .
Molecular Structure Analysis
The InChI string for the compound is “InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-8-15(9-7-14)23-12-13-5-10-16(21)17(22)11-13/h5-11H,12H2,1-4H3” and the Canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl" . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 379.1 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 378.0960801 g/mol . The topological polar surface area is 27.7 Ų, and it has a heavy atom count of 25 . The compound has a complexity of 436 .Scientific Research Applications
Molecular Structure Analysis
The compound has been used in the study of molecular structures determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
Synthesis of Phenylboronic Ester Derivatives
This compound is a phenylboronic ester derivative. Phenylboronic esters have been synthesized and their single crystals grown from hexane and petroleum ether . These compounds are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Self-Healing Polymers and Hydrogels
The compound has been used in the development of self-healing polymers and hydrogels based on reversible dynamic B–O bonds . Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to the hydrogels, organic gels, elastomers, and plastics depending on the characteristics of the corresponding polymer .
Biomedical Applications
The multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
Photopolymerizable Ionogel
In a study, a novel dithiol bearing boronic ester groups was used to introduce exchangeable bonds into a PTE-based ionogel .
Intermediate in Organic Synthesis
1,3,2-Dioxathiolane 2,2-dioxide (DTD) is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries .
Mechanism of Action
Target of Action
It’s known that boron reagents like this compound are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves two key steps:
- Oxidative addition : Palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups .
- Transmetalation : Formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions. These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound can be assessed by the extent of transesterification .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. This enables the synthesis of complex organic compounds .
properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-8-15(9-7-14)23-12-13-5-10-16(21)17(22)11-13/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYVYQGFNDSBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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